Cas no 2648982-59-4 (1-Fluoro-2-(1-isocyanatocyclopropyl)-3-nitrobenzene)
1-Fluoro-2-(1-isocyanatocyclopropyl)-3-nitrobenzene Chemical and Physical Properties
Names and Identifiers
-
- 1-fluoro-2-(1-isocyanatocyclopropyl)-3-nitrobenzene
- EN300-1835809
- 2648982-59-4
- 1-Fluoro-2-(1-isocyanatocyclopropyl)-3-nitrobenzene
-
- Inchi: 1S/C10H7FN2O3/c11-7-2-1-3-8(13(15)16)9(7)10(4-5-10)12-6-14/h1-3H,4-5H2
- InChI Key: SHXSXNFMFWPLKZ-UHFFFAOYSA-N
- SMILES: FC1=CC=CC(=C1C1(CC1)N=C=O)[N+](=O)[O-]
Computed Properties
- Exact Mass: 222.04407025g/mol
- Monoisotopic Mass: 222.04407025g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 345
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 75.2Ų
1-Fluoro-2-(1-isocyanatocyclopropyl)-3-nitrobenzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1835809-1g |
1-fluoro-2-(1-isocyanatocyclopropyl)-3-nitrobenzene |
2648982-59-4 | 1g |
$1014.0 | 2023-09-19 | ||
| Enamine | EN300-1835809-5g |
1-fluoro-2-(1-isocyanatocyclopropyl)-3-nitrobenzene |
2648982-59-4 | 5g |
$2940.0 | 2023-09-19 | ||
| Enamine | EN300-1835809-10g |
1-fluoro-2-(1-isocyanatocyclopropyl)-3-nitrobenzene |
2648982-59-4 | 10g |
$4360.0 | 2023-09-19 | ||
| Enamine | EN300-1835809-0.05g |
1-fluoro-2-(1-isocyanatocyclopropyl)-3-nitrobenzene |
2648982-59-4 | 0.05g |
$851.0 | 2023-09-19 | ||
| Enamine | EN300-1835809-0.1g |
1-fluoro-2-(1-isocyanatocyclopropyl)-3-nitrobenzene |
2648982-59-4 | 0.1g |
$892.0 | 2023-09-19 | ||
| Enamine | EN300-1835809-0.25g |
1-fluoro-2-(1-isocyanatocyclopropyl)-3-nitrobenzene |
2648982-59-4 | 0.25g |
$933.0 | 2023-09-19 | ||
| Enamine | EN300-1835809-0.5g |
1-fluoro-2-(1-isocyanatocyclopropyl)-3-nitrobenzene |
2648982-59-4 | 0.5g |
$974.0 | 2023-09-19 | ||
| Enamine | EN300-1835809-1.0g |
1-fluoro-2-(1-isocyanatocyclopropyl)-3-nitrobenzene |
2648982-59-4 | 1g |
$1014.0 | 2023-06-02 | ||
| Enamine | EN300-1835809-2.5g |
1-fluoro-2-(1-isocyanatocyclopropyl)-3-nitrobenzene |
2648982-59-4 | 2.5g |
$1988.0 | 2023-09-19 | ||
| Enamine | EN300-1835809-5.0g |
1-fluoro-2-(1-isocyanatocyclopropyl)-3-nitrobenzene |
2648982-59-4 | 5g |
$2940.0 | 2023-06-02 |
1-Fluoro-2-(1-isocyanatocyclopropyl)-3-nitrobenzene Related Literature
-
Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
-
Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
-
Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
-
Zhizhen Lai,Mo Zhang,Jinyu Zhou,Tianjing Chen,Dan Li,Xuejing Shen,Jia Liu,Jiang Zhou,Zhili Li Analyst, 2021,146, 4261-4267
-
Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
Additional information on 1-Fluoro-2-(1-isocyanatocyclopropyl)-3-nitrobenzene
Introduction to 1-Fluoro-2-(1-isocyanatocyclopropyl)-3-nitrobenzene (CAS No. 2648982-59-4)
1-Fluoro-2-(1-isocyanatocyclopropyl)-3-nitrobenzene, with the CAS number 2648982-59-4, is a specialized organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound belongs to a class of molecules that exhibit unique structural and functional properties, making it a valuable candidate for various applications in medicinal chemistry and material science.
The molecular structure of 1-Fluoro-2-(1-isocyanatocyclopropyl)-3-nitrobenzene consists of a benzene ring substituted with a fluoro group at the 1-position, a nitro group at the 3-position, and an isocyanato-substituted cyclopropyl group at the 2-position. This arrangement confers upon the molecule distinct reactivity and potential biological activity, which have been explored in recent studies.
In recent years, there has been growing interest in the development of novel heterocyclic compounds that incorporate both fluorine and isocyanate functional groups. These elements are known to enhance the metabolic stability and bioavailability of drug candidates, making them particularly attractive for pharmaceutical applications. The presence of the nitro group further adds to the compound's versatility, as it can serve as a handle for further chemical modifications through reduction or diazotization reactions.
One of the most compelling aspects of 1-Fluoro-2-(1-isocyanatocyclopropyl)-3-nitrobenzene is its potential as a building block for more complex molecules. The isocyanate functionality, in particular, is highly reactive and can undergo various transformations, including polymerization, urethane formation, and alkoxylation. These reactions open up numerous possibilities for creating novel polymers, coatings, and specialty chemicals.
Recent research has demonstrated the utility of this compound in the synthesis of novel bioactive molecules. For instance, studies have shown that derivatives of 1-Fluoro-2-(1-isocyanatocyclopropyl)-3-nitrobenzene exhibit inhibitory activity against certain enzymes and receptors implicated in human diseases. The fluorine atom's electronic properties contribute to the compound's binding affinity, while the nitro group can modulate its pharmacokinetic profile.
The synthesis of 1-Fluoro-2-(1-isocyanatocyclopropyl)-3-nitrobenzene presents unique challenges due to the reactivity of its functional groups. However, advances in synthetic methodologies have made it possible to access this compound with high purity and yield. Modern techniques such as transition-metal-catalyzed cross-coupling reactions and directed ortho-metalation strategies have been particularly useful in constructing the desired molecular framework.
The applications of 1-Fluoro-2-(1-isocyanatocyclopropyl)-3-nitrobenzene extend beyond pharmaceuticals into other areas such as agrochemicals and advanced materials. Its ability to participate in diverse chemical transformations makes it a versatile intermediate for synthesizing a wide range of products. For example, it can be used to create novel pesticides or herbicides by incorporating additional functional groups that enhance biological activity.
In conclusion, 1-Fluoro-2-(1-isocyanatocyclopropyl)-3-nitrobenzene (CAS No. 2648982-59-4) is a multifaceted compound with significant potential in both academic research and industrial applications. Its unique structural features and reactivity make it an invaluable tool for chemists and pharmacologists seeking to develop innovative solutions to complex problems. As research continues to uncover new applications for this molecule, its importance in the chemical industry is likely to grow even further.
2648982-59-4 (1-Fluoro-2-(1-isocyanatocyclopropyl)-3-nitrobenzene) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)